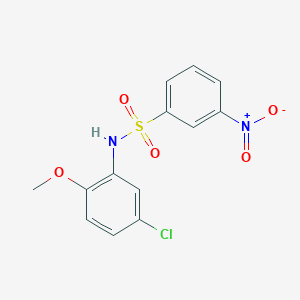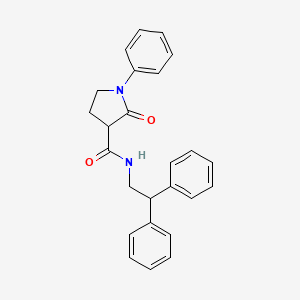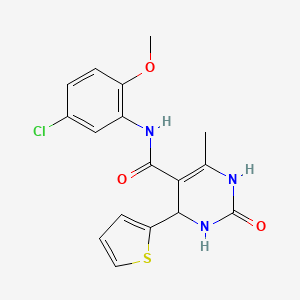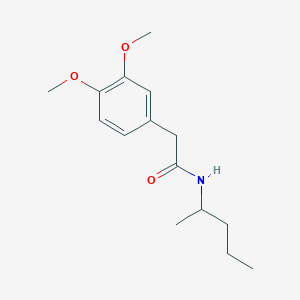![molecular formula C20H28N2O2 B3913669 2-[4-(Furan-3-ylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B3913669.png)
2-[4-(Furan-3-ylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol
Übersicht
Beschreibung
2-[4-(Furan-3-ylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a furan-3-ylmethyl group and a 3-phenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Furan-3-ylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Furan-3-ylmethyl Group: The furan-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using a furan-3-ylmethyl halide.
Substitution with 3-phenylpropyl Group: The 3-phenylpropyl group can be introduced through a similar nucleophilic substitution reaction using a 3-phenylpropyl halide.
Introduction of the Ethanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Furan-3-ylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol can undergo various types of chemical reactions:
Oxidation: The ethanol group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The furan ring can be reduced to form a tetrahydrofuran ring.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(Furan-3-ylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceutical agents, particularly those targeting the central nervous system.
Pharmacology: It may exhibit activity as a receptor agonist or antagonist, making it useful in the study of neurotransmitter systems.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[4-(Furan-3-ylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(Benzyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol: Similar structure but with a benzyl group instead of a furan-3-ylmethyl group.
2-[4-(Furan-2-ylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol: Similar structure but with a furan-2-ylmethyl group instead of a furan-3-ylmethyl group.
Uniqueness
The presence of the furan-3-ylmethyl group in 2-[4-(Furan-3-ylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol may confer unique chemical and biological properties compared to its analogs. This could include differences in receptor binding affinity, metabolic stability, and overall pharmacokinetic profile.
Eigenschaften
IUPAC Name |
2-[4-(furan-3-ylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-13-8-20-16-21(15-19-9-14-24-17-19)11-12-22(20)10-4-7-18-5-2-1-3-6-18/h1-3,5-6,9,14,17,20,23H,4,7-8,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQJOKUPURBAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=COC=C2)CCO)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(3-pyridinylmethyl)acetamide](/img/structure/B3913595.png)


![2-(3-methylphenyl)-5-{[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]methyl}pyrimidine](/img/structure/B3913626.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3913629.png)
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLACETATE](/img/structure/B3913636.png)

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B3913665.png)

![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3913682.png)
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B3913687.png)
![2-(diethylamino)ethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B3913690.png)
![N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B3913695.png)
